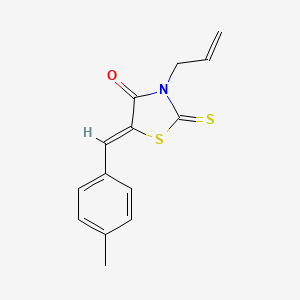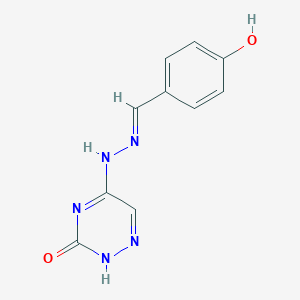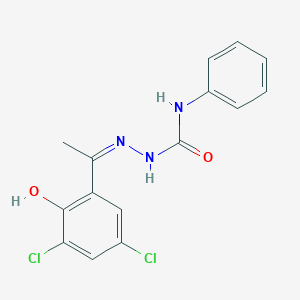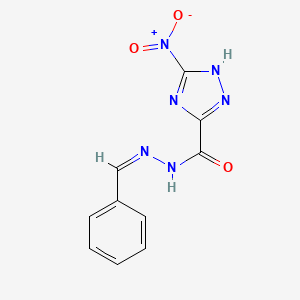![molecular formula C25H27N3O5 B6079188 1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B6079188.png)
1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as BPC-157 and is a peptide that is derived from a protein found in the digestive tract. BPC-157 has shown promising results in various studies related to its effects on wound healing, tissue repair, and inflammation.
Mécanisme D'action
The exact mechanism of action of BPC-157 is not fully understood, but it is believed to involve the activation of various growth factors and signaling pathways involved in tissue repair and regeneration. BPC-157 has been shown to increase the expression of several growth factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which are important for angiogenesis and tissue repair.
Biochemical and Physiological Effects:
BPC-157 has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation and angiogenesis, the inhibition of inflammation, and the stimulation of collagen synthesis. BPC-157 has also been shown to have neuroprotective effects and may have potential use in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPC-157 for lab experiments is its ability to promote tissue repair and regeneration, which can be useful in various types of studies related to wound healing and tissue engineering. However, one limitation of BPC-157 is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research related to BPC-157. One area of interest is the potential use of BPC-157 in the treatment of various neurological disorders, including traumatic brain injury and stroke. Other potential future directions include the development of new delivery methods for BPC-157 and the investigation of its potential use in combination with other drugs or therapies.
In conclusion, BPC-157 is a promising compound for scientific research related to wound healing, tissue repair, and inflammation. Its ability to promote tissue repair and regeneration makes it a valuable tool for various types of studies, and its potential use in the treatment of neurological disorders warrants further investigation. However, more research is needed to fully understand the mechanism of action of BPC-157 and its potential limitations in various research settings.
Méthodes De Synthèse
The synthesis of BPC-157 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, with each addition being protected by a temporary chemical group. The final product is then deprotected and purified to obtain the desired peptide.
Applications De Recherche Scientifique
BPC-157 has been extensively studied for its potential use in scientific research related to wound healing and tissue repair. Studies have shown that BPC-157 can accelerate the healing of various types of wounds, including skin, tendon, and muscle injuries. BPC-157 has also been shown to have anti-inflammatory effects, which may contribute to its ability to promote tissue repair.
Propriétés
IUPAC Name |
[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O.C2H2O4/c1-24-13-5-8-22(24)18-25-14-16-26(17-15-25)23(27)21-11-9-20(10-12-21)19-6-3-2-4-7-19;3-1(4)2(5)6/h2-13H,14-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOUIDLRGBNDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 5-[(3,4-dimethoxybenzoyl)amino]isophthalate](/img/structure/B6079112.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6079132.png)

![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079143.png)


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6079161.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6079165.png)
![5-(5-bromo-2-hydroxybenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6079172.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6079183.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea](/img/structure/B6079185.png)
![3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one](/img/structure/B6079192.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3-nitrobenzenesulfonohydrazide](/img/structure/B6079198.png)